molecular formula IO2 B1236300 CID 5460638

CID 5460638

Cat. No.: B1236300
M. Wt: 158.903 g/mol
InChI Key: WXDJHDMIIZKXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No evidence explicitly describes the chemical identity, structure, or properties of CID 5460638. PubChem CIDs are unique numerical identifiers for chemical compounds, but none of the provided sources reference this specific CID. For example:

  • lists oscillatoxin derivatives with CIDs 101283546, 185389, etc., but again omits this compound .

Properties

Molecular Formula

IO2

Molecular Weight

158.903 g/mol

InChI

InChI=1S/IO2/c2-1-3

InChI Key

WXDJHDMIIZKXSK-UHFFFAOYSA-N

SMILES

O=I[O]

Canonical SMILES

O=I[O]

Origin of Product

United States

Preparation Methods

Iodine dioxide can be synthesized through several methods:

Chemical Reactions Analysis

Iodine dioxide undergoes several types of chemical reactions:

    Oxidation: It can act as an oxidizing agent in various chemical reactions.

    Reduction: Iodine dioxide can be reduced to iodine in the presence of reducing agents.

    Substitution: It can participate in substitution reactions where iodine dioxide replaces other groups in a compound.

Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and various reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Iodine dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of iodine dioxide involves its ability to act as an oxidizing agent. It can react with various substrates, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 5460638 is absent, evidence provides frameworks for comparing structurally or functionally analogous compounds. Examples include:

Table 1: Comparison of Selected CIDs from

Compound Name PubChem CID Role/Function Structural Features Reference
Ginkgolic Acid 17:1 5469634 Inhibitor of steroid sulfotransferases Long-chain phenolic acid
Betulin 72326 Inhibitor derived from birch bark Pentacyclic triterpene
Taurocholic Acid 6675 Substrate for bile acid transporters Bile acid conjugated with taurine

Key Observations:

  • Structural Similarity: Ginkgolic acid (CID 5469634) and betulin (CID 72326) are both plant-derived inhibitors but differ in backbone (phenolic acid vs. triterpene) .
  • Functional Overlap : Taurocholic acid (CID 6675) and other bile acids share transporter interactions but are distinct from inhibitory compounds like ginkgolic acid .

Methodological Insights for Compound Comparison

Several studies outline best practices for chemical comparisons, which could apply to this compound if its identity were known:

  • Mass Spectrometry : and emphasize using techniques like CID (Collision-Induced Dissociation) and LC-ESI-MS for structural elucidation .
  • Cheminformatics : highlights the use of PubChem data and cheminformatic tools for benchmarking compound libraries .
  • Biological Assays : and use biochemical and clinical assays to compare compound efficacy (e.g., inhibitors vs. substrates in transporter studies) .

Critical Gaps and Recommendations

Data Availability: The provided evidence lacks specificity for CID 5460632. To address this: Verify the CID via PubChem for accurate structural/property data. Consult additional literature on structurally related compounds (e.g., triterpenes, phenolic acids) if this compound belongs to these classes.

Experimental Validation: If this compound is a novel compound, follow protocols in for characterization (e.g., spectroscopy, elemental analysis) .

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental framework to study the physicochemical properties of CID 5460638?

  • Methodological Answer : Begin by defining clear objectives (e.g., solubility, stability, reactivity) and selecting validated analytical techniques (e.g., HPLC for purity analysis, NMR for structural characterization). Ensure reproducibility by documenting protocols for instrument calibration, sample preparation, and environmental controls (e.g., temperature, pH). Refer to established guidelines for reporting experimental details, such as specifying reagent purity and equipment models . For novel compounds like this compound, include validation steps using reference standards or comparative datasets .

Q. What strategies ensure a systematic literature review for this compound to identify knowledge gaps?

  • Methodological Answer :

  • Scope Definition : Narrow the focus to studies involving similar compounds (e.g., analogs with the same functional groups) and applications (e.g., catalytic activity, biological interactions).
  • Database Selection : Use specialized platforms like SciFinder or Reaxys, applying Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter irrelevant results.
  • Synthesis of Findings : Create a matrix comparing methodologies, results, and limitations across studies. Highlight discrepancies in reported properties (e.g., conflicting melting points) as potential research avenues .

Q. How can researchers formulate hypothesis-driven questions for this compound’s mechanistic studies?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: this compound in aqueous solutions.
  • Intervention: Exposure to UV light.
  • Comparison: Stability under dark conditions.
  • Outcome: Degradation rate measurement.
  • Time: 24-hour observation period.
    Test hypotheses through controlled experiments, ensuring variables are isolated and measurable .

Advanced Research Questions

Q. How can contradictions between computational predictions and empirical data for this compound’s reactivity be resolved?

  • Methodological Answer :

  • Contradiction Analysis : Identify the principal contradiction (e.g., DFT simulations suggesting high electrophilicity vs. experimental low reactivity). Assess whether discrepancies arise from model limitations (e.g., solvent effects omitted in simulations) or experimental artifacts (e.g., impurities) .
  • Iterative Validation : Refine computational models by incorporating empirical data (e.g., adjusting solvation parameters). Re-run experiments under stricter controls (e.g., inert atmosphere to prevent oxidation) .

Q. What advanced statistical methods are suitable for optimizing multivariate experimental designs involving this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., temperature, concentration, catalyst loading). For example, a 2³ factorial design evaluates eight experimental conditions efficiently.
  • Data Analysis : Apply response surface methodology (RSM) to model nonlinear relationships. Software tools like JMP or Minitab can visualize optimal conditions for maximizing yield or minimizing byproducts .

Q. How should researchers address inconsistencies in reported spectroscopic data (e.g., IR peaks) for this compound?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments using identical instrumentation (e.g., same FTIR resolution settings) and sample preparation protocols.
  • Collaborative Verification : Share raw data (e.g., spectra files) with independent labs to confirm reproducibility. Cross-reference with solid-state NMR if polymorphism is suspected .

Data Presentation and Ethical Considerations

Q. What are best practices for presenting contradictory data in publications about this compound?

  • Methodological Answer :

  • Transparency : Use tables to juxtapose conflicting results (e.g., varying catalytic efficiencies) with footnotes explaining potential sources of error (e.g., differing substrate purity).
  • Discussion Framing : Emphasize how contradictions highlight unresolved mechanistic questions (e.g., "Divergent hydrolysis rates suggest uncharacterized solvent-ligand interactions"). Follow journal guidelines for supplementary data submission to provide full datasets .

Q. How can researchers ensure ethical compliance when synthesizing this compound derivatives?

  • Methodological Answer :

  • Safety Protocols : Document hazard assessments (e.g., toxicity of intermediates) and disposal methods for reactive byproducts.
  • Attribution : Cite prior synthetic routes and modifications rigorously to avoid plagiarism. Use plagiarism-checking tools for manuscript drafts .

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